2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is a chemical compound that belongs to the class of substituted pyridines and is characterized by the presence of two fluorine atoms and a dihydropyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
The compound can be synthesized through various chemical reactions involving fluorinated acetic acids and pyridine derivatives. Its synthesis and characterization have been documented in scientific literature, particularly in studies focusing on structure-activity relationships in drug design.
This compound can be classified as:
The synthesis of 2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid typically involves multi-step reactions. One common method includes:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid features:
The molecular formula is CHFNO, with a molar mass of approximately 240.18 g/mol. The compound's structural representation can be illustrated using chemical drawing software, showcasing the spatial arrangement of atoms.
The compound may participate in various chemical reactions, including:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts. Kinetics and thermodynamics play key roles in determining reaction pathways and yields.
The mechanism of action for 2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid in biological systems is not fully elucidated but may involve:
Studies have shown that similar compounds exhibit significant activity against various biological targets, suggesting potential therapeutic applications.
Quantitative analyses using techniques like high-performance liquid chromatography can determine purity levels and concentration in solution.
2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid has potential applications in:
Research continues to explore its full range of applications and mechanisms within biological systems, making it an important subject for further study in medicinal chemistry and related fields.
The systematic IUPAC name 2,2-difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid precisely defines this fluorinated heterocyclic compound, which features a difluoroacetic acid moiety attached to a 1-methyl-6-oxopyridin-3-yl heterocyclic system [1]. This molecular architecture positions it within the broader class of fluorinated pyridine derivatives that have gained significant attention in modern drug discovery. The compound's molecular formula is C₈H₇F₂NO₃ with a molecular weight of 203.14 g/mol, as confirmed by multiple analytical sources [1] [4]. Its SMILES representation (O=C(O)C(F)(F)C1=CC=C(OC)N=C1) provides a machine-readable description of the connectivity, emphasizing the ortho-substituted pyridine ring with the electron-withdrawing difluoroacetate group [4].
The structural significance lies in three key features:
Table 1: Comparative Analysis of Structurally Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|---|
2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid | Not specified | C₈H₇F₂NO₃ | 203.14 | Difluoroacetic acid moiety |
2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid | 261768-25-6 | C₆H₆N₂O₃ | 154.12 | Pyridazinone core, no fluorine |
2-(2-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | 5267-04-9 | C₇H₈N₂O₃ | 168.15 | Pyrimidinone core, no fluorine [3] |
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid | 101074-55-9 | C₈H₉NO₃ | 167.06 | Non-fluorinated analog [6] |
The development of 2,2-difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid represents a strategic evolution within fluorinated heterocyclic chemistry, emerging as researchers sought to combine the metabolic stability of fluorinated compounds with the versatile pharmacological properties of pyridone-based scaffolds. Its synthesis and characterization followed the broader trend of fluorine incorporation into bioactive molecules that began accelerating in the 1990s, as medicinal chemists recognized fluorine's ability to modulate lipophilicity, bioavailability, and target binding affinity [4].
The compound specifically evolved from earlier non-fluorinated precursors like 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid (CAS: 101074-55-9), which had demonstrated promising biological activities but suffered from rapid metabolic deactivation in vivo [6]. The strategic replacement of hydrogen atoms with fluorine at the alpha-carbon position of the acetic acid side chain represented a rational design approach to enhance metabolic stability while maintaining the crucial hydrogen-bonding capabilities of the carboxylic acid functionality.
Significant research interest in this compound class intensified following patent literature disclosures of structurally similar fluorinated pyridine derivatives as key intermediates for sodium channel inhibitors, particularly Nav1.8 inhibitors investigated for pain management [5]. For example, the 2024 patent US20240083896A1 specifically claims nitrogen-containing dihydroquinazolinone compounds bearing fluorinated pyridine subunits that share structural homology with this difluoroacetic acid derivative [5]. This patent highlights compounds such as 3-(5-fluoro-2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one, which features a closely related fluorinated pyridone component [5].
Table 2: Key Historical Developments in Fluorinated Pyridine Derivatives
Time Period | Development Milestone | Significance |
---|---|---|
1990s | Introduction of trifluoromethylpyridines | Demonstrated improved agrochemical activity and patentability |
Early 2000s | Difluorinated heterocyclic acids in pharmaceuticals | Enhanced metabolic stability over monofluorinated analogs |
2010-2020 | Patented fluorinated sodium channel inhibitors | Established therapeutic potential in pain management [5] |
2020s | Commercial availability of advanced intermediates | Enabled broader exploration of structure-activity relationships [1] [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: